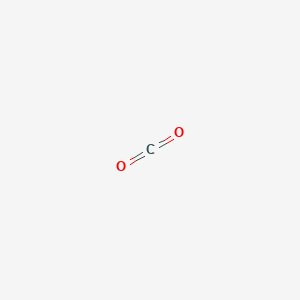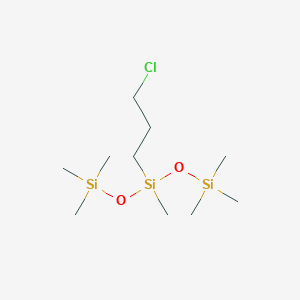
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane is a chemical compound that is mainly used in scientific research. It is a silane coupling agent that is commonly used to modify the surface of inorganic materials, such as silica and glass, to improve their compatibility with organic materials.
Wirkmechanismus
The mechanism of action of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane involves the reaction of the chloropropyl group with the surface of inorganic materials, such as silica and glass, to form a covalent bond. The trimethylsilyl groups provide hydrophobicity to the surface, which improves its compatibility with organic materials.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane. However, it is known to be a relatively stable compound that is not expected to have significant toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in lab experiments include its ability to modify the surface of inorganic materials to improve their compatibility with organic materials, its stability, and its relatively low toxicity. However, its limitations include its high cost, the need for anhydrous conditions during synthesis and handling, and the potential for the formation of unwanted byproducts during synthesis.
Zukünftige Richtungen
There are several future directions for the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in scientific research. One potential direction is the development of new coupling agents that are more efficient and cost-effective. Another direction is the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in the synthesis of new organosilicon compounds and polymers for various applications, such as drug delivery, imaging, and sensing. Additionally, the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in the modification of the surface of nanoparticles for various applications is an area of active research.
Synthesemethoden
The synthesis of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane involves the reaction of 3-chloropropyltrimethoxysilane with trimethylsilyl chloride in the presence of a catalyst, such as zinc chloride or tin chloride. The reaction is carried out under reflux conditions in anhydrous conditions. The product is then purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane is widely used in scientific research. It is commonly used as a coupling agent to modify the surface of inorganic materials, such as silica and glass, to improve their compatibility with organic materials. It is also used to modify the surface of nanoparticles for various applications, such as drug delivery, imaging, and sensing. Additionally, it is used in the synthesis of various organosilicon compounds and polymers.
Eigenschaften
CAS-Nummer |
17988-66-8 |
|---|---|
Produktname |
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane |
Molekularformel |
C10H27ClO2Si3 |
Molekulargewicht |
299.03 g/mol |
IUPAC-Name |
3-chloropropyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C10H27ClO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-10H2,1-7H3 |
InChI-Schlüssel |
QHTKEFOEUPWLSB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(CCCCl)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(CCCCl)O[Si](C)(C)C |
Synonyme |
3-(3-Chloropropyl)-1,1,1,3,5,5,5-heptamethylpentanetrisiloxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



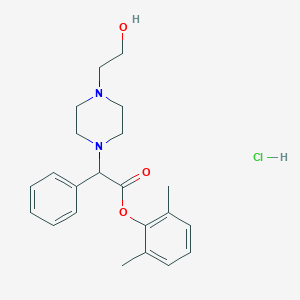
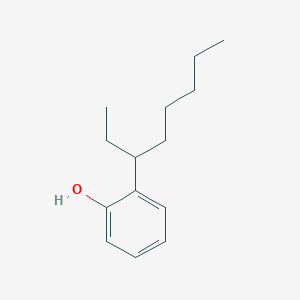
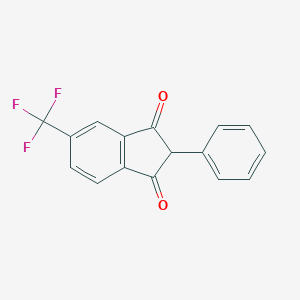
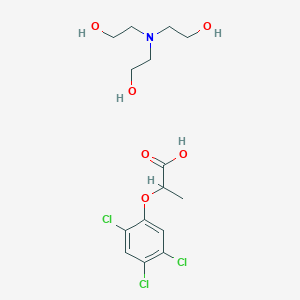
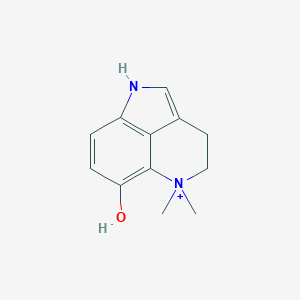


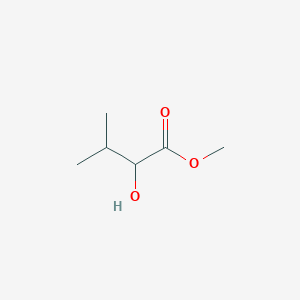
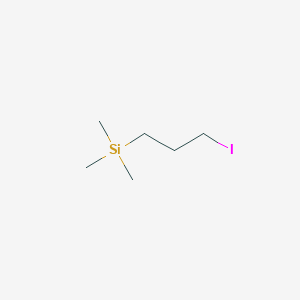

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)


